molecular formula C16H13N3O2 B11338666 4-methoxy-N-(quinoxalin-6-yl)benzamide

4-methoxy-N-(quinoxalin-6-yl)benzamide

Cat. No.: B11338666
M. Wt: 279.29 g/mol
InChI Key: UWZBQDJXVVDCIT-UHFFFAOYSA-N
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Description

4-methoxy-N-(quinoxalin-6-yl)benzamide is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide group attached to a quinoxaline ring, with a methoxy group at the 4-position of the benzamide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(quinoxalin-6-yl)benzamide typically involves the reaction of 4-methoxybenzoyl chloride with quinoxalin-6-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(quinoxalin-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoxaline ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(quinoxalin-6-yl)benzamide.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-methoxy-N-(quinoxalin-6-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(quinoxalin-6-yl)benzamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This interaction can lead to the disruption of cellular processes, ultimately resulting in the inhibition of cell growth and proliferation. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-methylbenzyl)benzamide
  • N-(quinolin-8-yl)benzamide
  • 4-(2,3-diphenyl-quinoxalin-6-yl)-phenyl-diphenyl-amine

Uniqueness

4-methoxy-N-(quinoxalin-6-yl)benzamide is unique due to its specific substitution pattern and the presence of both a methoxy group and a quinoxaline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

4-methoxy-N-quinoxalin-6-ylbenzamide

InChI

InChI=1S/C16H13N3O2/c1-21-13-5-2-11(3-6-13)16(20)19-12-4-7-14-15(10-12)18-9-8-17-14/h2-10H,1H3,(H,19,20)

InChI Key

UWZBQDJXVVDCIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=NC=CN=C3C=C2

Origin of Product

United States

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